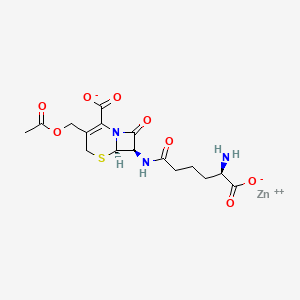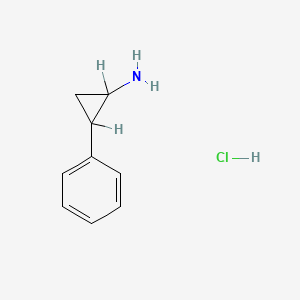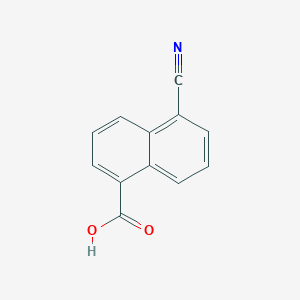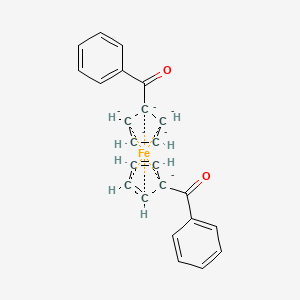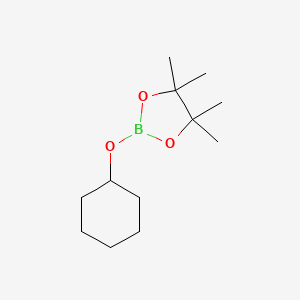
5-(2,5-Dimethylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,5-Dimethylphenyl)-5-oxovaleric acid (5-DMPVA) is a carboxylic acid that has been used in numerous scientific research applications. It is an important building block in organic synthesis and has been used in a variety of reactions, including Wittig reactions, Michael reactions, and as an initiator in polymerization reactions. 5-DMPVA is also a valuable tool for studying biochemical and physiological processes, as it has been found to interact with a variety of enzymes and receptors. In
Scientific Research Applications
DNA Damage and Carcinogenic Potential
- The accumulation of 5-Aminolevulinic acid (a structurally related compound) in acute intermittent porphyria (AIP) might associate with hepatocellular carcinoma (HCC) in symptomatic patients. The study highlighted that 4,5-dioxovaleric acid (DOVA), a final product of 5-Aminolevulinic acid, is capable of alkylating guanine moieties in DNA, forming adducts, and inducing mutagenic effects in bacteria (Onuki et al., 2002).
Biomass-Derived Platform Chemicals
- 5-Hydroxymethylfurfural (HMF) and its derivatives, which include structurally related compounds, are recognized as versatile reagents or platform chemicals produced from plant biomass. These compounds are anticipated to become alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The review discussed the synthesis of HMF from plant feedstocks and the prospects for its use in the production of various materials and chemicals (Chernyshev et al., 2017). Furthermore, the use of 5-HMF as a building block in organic synthesis has been extensively studied, given its diverse functional groups and potential to incorporate renewable carbon sources into target compounds (Fan et al., 2019).
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-7-10(2)11(8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYXOJXHQGKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478378 |
Source


|
| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34670-08-1 |
Source


|
| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)

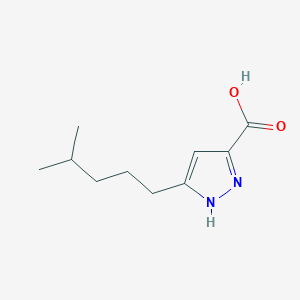
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)
